P2X4 Receptor Antagonism: 28-Fold Superior Potency Compared to PPADS
Methyl 4-(4-fluorophenoxy)benzoate demonstrates antagonist activity at the human P2X4 receptor with an IC50 of 1.5 μM, as measured in a Fluo-4 AM calcium flux assay in 1321N1 cells [1]. This represents a 28-fold improvement in potency over the broad-spectrum antagonist PPADS (IC50 27.5 μM under comparable conditions) [2].
| Evidence Dimension | P2X4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | PPADS: 27.5 μM |
| Quantified Difference | 28-fold lower IC50 |
| Conditions | Human P2X4 expressed in 1321N1 cells, inhibition of ATP-induced calcium influx, Fluo-4 AM dye, 30 min preincubation |
Why This Matters
This significant potency advantage makes the compound a more suitable starting point for P2X4-targeted probe development compared to less potent, less selective reference antagonists like PPADS.
- [1] ChEMBL. CHEMBL2088014: Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells. View Source
- [2] Sophocleous RA, et al. The P2X4 Receptor: Cellular and Molecular Characteristics. Int J Mol Sci. 2022;23(3):1670. View Source
